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An objective guide for scientists and drug development professionals on the relative toxicities

of Bisphenol A (BPA) and its common replacement, Bisphenol S (BPS), supported by

experimental data and detailed methodologies.

As concerns over the endocrine-disrupting properties of Bisphenol A (BPA) have led to its

gradual phase-out in many consumer products, Bisphenol S (BPS) has emerged as a primary

substitute.[1][2] Touted as a safer alternative, the rise in BPS usage has prompted significant

scientific inquiry into its own toxicological profile.[3][4] This guide provides a comparative

analysis of the toxicity of BPA and BPS, drawing upon in vitro and in vivo studies to inform

researchers, scientists, and drug development professionals. The data presented herein

reveals that BPS is not necessarily a benign substitute, exhibiting comparable, and in some

cases distinct, toxicological effects to BPA.[1][5]

Endocrine Disruption: A Shared Mechanism of Action
Both BPA and BPS are recognized as endocrine-disrupting chemicals (EDCs) that can interfere

with hormonal systems.[6] A significant body of research demonstrates that BPS is as

hormonally active as BPA, exhibiting estrogenic, antiestrogenic, androgenic, and

antiandrogenic effects.[1][7] The potency of BPS in these activities is often in the same order of

magnitude as BPA.[1][5] Both compounds can bind to estrogen receptors (ERs), initiating

signaling cascades that can lead to downstream effects on cell proliferation, differentiation, and

death.[8][9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b3422510?utm_src=pdf-interest
https://www.benchchem.com/product/b3422510?utm_src=pdf-body
https://www.benchchem.com/product/b3422510?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492270/
https://www.mdpi.com/2072-6643/12/2/532
https://cjas.agriculturejournals.cz/artkey/cjs-201610-0001_bisphenol-s-instead-of-bisphenol-a-a-story-of-reproductive-disruption-by-regretable-substitution-a-review.php
https://www.pig-world.co.uk/news/study-claims-bisphenol-s-bps-persists-longer-in-the-body-than-bisphenol-a-bpa.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8633692/
https://www.tandfonline.com/doi/full/10.1080/23312009.2018.1506601
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492270/
https://pubmed.ncbi.nlm.nih.gov/25775505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4492270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8633692/
https://academic.oup.com/biolreprod/article/105/5/1355/6322532
https://www.researchgate.net/figure/Potential-mechanisms-of-action-of-BPA-and-BPS-Bisphenols-have-been-shown-to-exert-both_fig2_350988469
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The estrogen-like activity of both bisphenols is mediated, in part, through the activation of the

ERK1/2 signaling pathway.[8][10] Studies on placental cells have shown that both BPA and

BPS can stimulate cell proliferation through ER and ERK1/2 mediated processes.[8][10]

However, there are also distinctions in their actions. For instance, in the same placental cell

line, BPA was found to affect both proliferation and migration, whereas BPS only influenced

proliferation.[8][10] Furthermore, BPS, but not BPA, was shown to induce the secretion of pro-

inflammatory interleukins 6 and 8 via ERK1/2 phosphorylation.[8][10]

Below is a diagram illustrating the general signaling pathway through which both BPA and BPS

can exert their endocrine-disrupting effects.
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General signaling pathway for BPA and BPS endocrine disruption.
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The cytotoxic effects of BPA and BPS have been evaluated across various cell lines, with

results indicating that their toxicity is often dose-dependent and cell-type specific. In some

studies, BPA has been shown to be more cytotoxic than BPS. For instance, in human lung

carcinoma H1299 cells, BPA significantly decreased cell viability in a dose- and time-dependent

manner, whereas BPF and BPS had weaker effects.[11] Similarly, in A549 lung cancer cells,

BPA was found to be significantly more cytotoxic than BPS at the same dose and exposure

time.[12] In dermal fibroblasts, while both compounds induced dose-dependent cytotoxicity,

BPA led to a more significant decrease in cellular viability compared to BPS.[13]

Conversely, other studies have reported comparable or even greater toxicity of BPS. For

example, in human adrenocortical carcinoma (H295R) cells, BPS was found to be less toxic

than BPA at a concentration of 200 µM after 24 hours of exposure.[14][15] However, in mice

Leydig cells, higher concentrations of both BPA and BPS significantly decreased cell viability.

[16] It is also important to note that some studies have observed a biphasic or "hormetic" effect,

where low concentrations of bisphenols can stimulate cell proliferation, while higher

concentrations are cytotoxic.[14][15]

Table 1: Comparative Cytotoxicity of BPA and BPS in various cell lines
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Cell Line Assay
Concentrati
on

Exposure
Time

Observatio
n

Reference(s
)

HTR-

8/SVneo

(Placental)

Proliferation

Assay

10⁻¹¹ M -

10⁻⁷ M
3 days

Both BPA and

BPS

significantly

increased cell

proliferation.

[8]

H1299 (Lung

Carcinoma)
MTS Assay 20-100 µM

24 & 48

hours

BPA

significantly

decreased

cell viability;

BPS had a

weaker

effect.

[11]

A549 (Lung

Cancer)

Cell Viability

Assay
Various

24 & 72

hours

BPA was

significantly

more

cytotoxic than

BPS.

[12]

Dermal

Fibroblasts

WST-1 &

LDH Assays

Dose-

dependent
Not specified

BPA caused

a more

significant

decrease in

cell viability

than BPS.

[13]

H295R

(Adrenocortic

al)

CCK-8 Assay 200 µM 24 hours

BPS was less

toxic (62.6%

viability) than

BPA (60.2%

viability).

[14][15]

TM3 (Mice

Leydig)

Viability

Assay

10, 25, 50

µg/ml

48 hours Both BPA and

BPS

significantly

[16]
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decreased

cell viability.

JEG-Tox

(Placental)

Neutral Red

Assay
Up to 100 µM 72 hours

BPA at 100

µM reduced

viability to

18%; BPS

showed no

loss of

viability.

[17]

Genotoxicity and DNA Damage
The genotoxic potential of BPA and its analogues is a significant area of concern. Studies have

shown that both BPA and BPS can induce DNA damage. In a study using a hepatic 3D cell

model, BPS significantly increased DNA strand break formation at concentrations of 10 and 40

µM after a 24-hour exposure.[18] After 96 hours, both BPA and BPS caused elevated DNA

damage at concentrations as low as 1 µM.[18]

A micronucleus assay on human peripheral blood mononuclear cells revealed that BPA and

BPS have significant genotoxic effects.[19] BPA induced a significant increase in micronuclei

frequency at concentrations from 0.025 µg/ml, while BPS showed genotoxic properties starting

from 0.05 µg/ml.[19] These findings indicate that both compounds can cause chromosomal

damage in a concentration-dependent manner.[19]

Table 2: Comparative Genotoxicity of BPA and BPS
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Cell/System Assay
Concentrati
on

Exposure
Time

Observatio
n

Reference(s
)

Hepatic 3D

Cell Model
Comet Assay 10 & 40 µM 24 hours

BPS

significantly

increased

DNA strand

breaks.

[18]

Hepatic 3D

Cell Model
Comet Assay ≥ 1 µM 96 hours

Both BPA and

BPS

significantly

increased

DNA

damage.

[18]

Human

Peripheral

Blood

Mononuclear

Cells

Micronucleus

Assay

0.025 - 0.1

µg/ml
Not specified

BPA was

genotoxic

from 0.025

µg/ml; BPS

from 0.05

µg/ml.

[19]

Developmental and Reproductive Toxicity
The impact of BPA and BPS on development and reproduction is a critical aspect of their

toxicity profiles. Both compounds have been shown to have detrimental effects. In vivo studies

on rats exposed to BPA and BPS for 28 days showed comparable negative effects on body

weight, organ histology, and relative organ weight, suggesting similar health hazards.[5]

In the nematode C. elegans, embryonic exposure to low doses of both BPA and BPS resulted

in long-term adverse effects on the neuronal function of surviving adults.[20] Furthermore, both

bisphenols caused a significant increase in embryonic lethality and a decrease in fertility.[21]

Interestingly, while both compounds induced germline apoptosis, their impact on the meiotic

recombination process was distinct, with only BPA altering the completion of meiotic

recombination.[21] Studies in zebrafish embryos have also shown that exposure to

environmentally relevant low levels of both BPA and BPS can accelerate hatching time and

alter the expression of reproduction-related genes.[22]
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Table 3: Comparative Developmental and Reproductive Toxicity of BPA and BPS

Model
Organism

Exposure Endpoint Observation Reference(s)

Rats (in vivo)
28-day oral

exposure

Body weight,

organ histology

Both BPA and

BPS produced

comparable

detrimental

effects.

[5]

C. elegans
Embryonic

exposure

Adult neuronal

function

Both BPA and

BPS caused

long-term

impairment.

[20]

C. elegans Various doses
Embryonic

lethality, fertility

Both BPA and

BPS increased

embryonic

lethality and

decreased

fertility.

[21]

Zebrafish
Embryonic

exposure

Hatching time,

gene expression

Both BPA and

BPS advanced

hatching and

altered

reproduction-

related gene

expression.

[22]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays
A common workflow for assessing the cytotoxic effects of BPA and BPS is outlined below.
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A typical workflow for in vitro cytotoxicity assessment.

1. Cell Culture and Treatment:

Cells (e.g., H1299, A549, HTR-8/SVneo) are seeded in 96-well plates at a specific density

and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

The following day, the culture medium is replaced with fresh medium containing various

concentrations of BPA or BPS (typically ranging from nanomolar to micromolar). A vehicle

control (e.g., DMSO) is also included.[8][11]

The cells are then incubated for a predetermined period (e.g., 24, 48, or 72 hours).[11][12]

2. Viability Assessment (Example: MTS Assay):

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b3422510?utm_src=pdf-body-img
https://academic.oup.com/biolreprod/article/105/5/1355/6322532
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11645530/
https://www.researchgate.net/figure/Comparison-of-bisphenol-A-BPA-and-bisphenol-S-BPS-toxicity-in-normal-lung-fibroblast_fig1_373927053
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Following the treatment period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-

carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[11]

The plate is incubated for a further 1-4 hours at 37°C. During this time, viable cells with

active metabolism convert the MTS tetrazolium salt into a colored formazan product.

The absorbance of the formazan product is measured using a microplate reader at a specific

wavelength (e.g., 490 nm).

Cell viability is expressed as a percentage of the vehicle-treated control cells.

Comet Assay (Single Cell Gel Electrophoresis) for
Genotoxicity
1. Cell Preparation and Treatment:

Cells are exposed to different concentrations of BPA or BPS for a specified duration.

After exposure, cells are harvested, washed, and resuspended in a low-melting-point

agarose.

2. Slide Preparation and Lysis:

The cell-agarose suspension is layered onto a microscope slide pre-coated with normal

melting point agarose.

The slides are immersed in a cold lysing solution (containing high salt and detergents) to

remove cell membranes and histones, leaving behind the DNA as a nucleoid.

3. DNA Unwinding and Electrophoresis:

The slides are placed in an electrophoresis chamber filled with an alkaline buffer to allow the

DNA to unwind.

An electric field is applied, causing the negatively charged, fragmented DNA to migrate from

the nucleoid towards the anode, forming a "comet tail."

4. Staining and Visualization:
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The slides are neutralized, stained with a fluorescent DNA-binding dye (e.g., ethidium

bromide or SYBR Green), and examined under a fluorescence microscope.

The extent of DNA damage is quantified by measuring the length of the comet tail and the

amount of DNA in the tail relative to the head.

H295R Steroidogenesis Assay
1. Cell Culture and Treatment:

Human H295R adrenocortical carcinoma cells are cultured under standard conditions.

Cells are exposed to various concentrations of BPA and BPS for a defined period (e.g., 24 or

48 hours).

2. Hormone Extraction and Analysis:

After incubation, the culture medium is collected.

The concentrations of steroid hormones (e.g., testosterone, estradiol) in the medium are

quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid

chromatography-mass spectrometry (LC-MS).[14]

3. Data Analysis:

Hormone production in the treated groups is compared to that of the vehicle control group to

determine the effects of BPA and BPS on steroidogenesis.

Conclusion
The available scientific evidence strongly indicates that Bisphenol S is not an inert replacement

for Bisphenol A. BPS demonstrates a capacity for endocrine disruption, cytotoxicity,

genotoxicity, and developmental toxicity that is comparable to, and in some aspects distinct

from, BPA.[1][5][18][20] Both compounds can act through similar signaling pathways, such as

the estrogen receptor and ERK1/2 pathways, to exert their effects.[8] The notion that "BPA-

free" products are inherently safer is a simplification that overlooks the potential bioactivity of

replacement chemicals like BPS.[3] For researchers, scientists, and professionals in drug

development, a critical evaluation of the toxicological profiles of all bisphenol analogues is
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essential. This comparative guide underscores the need for continued research into the long-

term health effects of BPS and other BPA substitutes to ensure that regrettable substitution,

where a hazardous chemical is replaced by another with similar or worse properties, is

avoided.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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